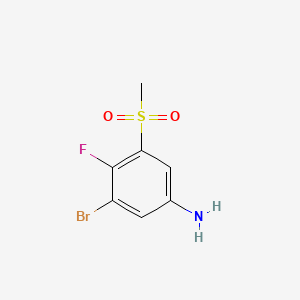

3-溴-4-氟-5-(甲磺基)苯胺

描述

3-Bromo-4-fluoro-5-(methylsulfonyl)aniline is an aromatic organic compound with the CAS Number: 1440535-19-2 . It has a molecular weight of 268.11 and is a solid at room temperature .

Physical And Chemical Properties Analysis

3-Bromo-4-fluoro-5-(methylsulfonyl)aniline is a solid at room temperature . It should be stored at 2-8°C .科学研究应用

合成抗炎应用衍生物

一项研究专注于合成4-(甲磺基)苯胺的衍生物,以探索它们作为抗炎药物的潜力。这些化合物显示出明显的减少爪水肿,表明它们在抗炎活性中的有效性。该研究还建议将4-(甲磺基)苯胺纳入已知的抗炎药物中可能增加它们对COX-2酶的选择性,这可以在未来的研究中得到证实(Mahdi et al., 2012)。

代谢途径和药物代谢酶诱导

研究发现,m-二氯苯甲烷的甲磺基代谢物,可能与3-溴-4-氟-5-(甲磺基)苯胺结构相似,参与诱导大鼠肝微粒体药物代谢酶。这一过程依赖于通过肠道微生物排泄的前体物质的代谢,突显了代谢途径和酶诱导之间的复杂相互作用(Kato et al., 1986)。

药物合成和安全性概况的潜力

与3-溴-4-氟-5-(甲磺基)苯胺结构相关的化合物DuP 697已被确认为大鼠关节炎模型中爪肿胀的有效抑制剂。它展示了对与炎症相关的疼痛的镇痛特性,并且在高剂量下不具溃疡原性,表明具有良好的安全性概况。这表明3-溴-4-氟-5-(甲磺基)苯胺的结构框架可能有助于开发具有最小毒性的治疗剂(Gans et al., 1990)。

在蛋白结合氨基偶氮染料形成中的作用

一项来自1949年的研究探讨了与3-溴-4-氟-5-(甲磺基)苯胺类似的衍生物形成蛋白结合氨基偶氮染料。该研究提供了关于这些染料与蛋白质结合以及与结合染料水平之间的致癌活性和相关性的见解,暗示了在理解与类似化合物相关的致癌风险方面的潜在影响(Miller & Miller, 1949)。

安全和危害

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing all exposed external body areas thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves, protective clothing, eye protection, and face protection .

作用机制

Target of Action

It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its target could be related to this process.

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . In this process, a palladium catalyst is oxidized as it forms a new bond with an electrophilic organic group, and a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.

Result of Action

In the context of suzuki–miyaura coupling reactions, the compound may contribute to the formation of new carbon-carbon bonds .

Action Environment

It is generally recommended to store similar compounds at room temperature in a dry and well-ventilated place .

属性

IUPAC Name |

3-bromo-4-fluoro-5-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c1-13(11,12)6-3-4(10)2-5(8)7(6)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDFJLFNPIOAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CC(=C1)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-fluoro-5-(methylsulfonyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B1448343.png)

![2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1448344.png)

![2-[(4-Tert-butylphenyl)methyl]propanedioic acid](/img/structure/B1448345.png)

![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B1448351.png)

![2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1448358.png)

![{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1448360.png)

![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)